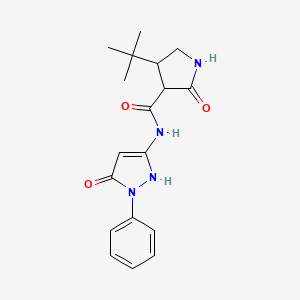

4-tert-butyl-N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

4-tert-butyl-2-oxo-N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-18(2,3)12-10-19-16(24)15(12)17(25)20-13-9-14(23)22(21-13)11-7-5-4-6-8-11/h4-9,12,15,21H,10H2,1-3H3,(H,19,24)(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZMAVJLGXBLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC(=O)N(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrrolidines or pyrazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: tert-butyl groups , carboxamide linkages , and heterocyclic systems . Below is a comparative analysis with key compounds from the patent literature () and computational studies ().

Table 1: Structural and Functional Comparison

Key Observations:

This contrasts with smaller substituents (e.g., methyl or Cl), which offer less steric bulk but improved solubility .

Heterocyclic Systems :

- The target’s pyrazole ring (with 5-OH) provides hydrogen-bonding capability, whereas patent compounds employ pyridazine or pyrimidine cores. Pyridazine/pyrimidine systems are more electron-deficient, favoring interactions with aromatic residues in biological targets .

Electron-Withdrawing Substituents: Trifluoromethyl (-CF₃) groups in patent analogs enhance metabolic stability and electronegativity, while the target’s hydroxy (-OH) group increases polarity but may reduce membrane permeability.

Pharmacokinetic Implications :

- Morpholine-ethoxy substituents (in patent compounds) improve aqueous solubility via hydrophilic interactions, whereas the target compound’s phenyl-pyrazole may prioritize target affinity over solubility .

Research Findings and Methodological Insights

- Crystallography : SHELX programs are widely used for refining crystal structures of analogs (e.g., patent compounds), enabling precise determination of bond lengths and angles critical for SAR studies.

- Computational Analysis : Multiwfn facilitates wavefunction analysis (e.g., electron localization functions, ESP maps) to compare electronic properties, such as the polarizability of the tert-butyl group vs. trifluoromethyl substituents.

Biological Activity

4-tert-butyl-N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxamide, identified by its CAS number 2097916-64-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 342.4 g/mol. The structure includes a pyrrolidine core and a pyrazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with various biological targets. Notably, derivatives of pyrazole compounds have shown promise in inhibiting specific enzymes and modulating inflammatory pathways.

- HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDAC), particularly HDAC6, which plays a crucial role in regulating gene expression related to inflammation and cell survival. For instance, a related pyrazole derivative exhibited an IC50 value of 0.5 nM against necroptosis, indicating strong anti-inflammatory properties .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo models . This suggests that the compound may possess significant anti-inflammatory activity.

- Antiviral Potential : Some studies indicate that pyrazole derivatives can act as inhibitors of viral infections by modulating immune responses or directly inhibiting viral replication pathways . The compound's structure may lend itself to similar applications.

Research Findings

Recent studies highlight the promising biological activities associated with this compound:

Case Studies

- Acute Liver Injury Model : In a controlled study using acetaminophen-induced acute liver injury in mice, the compound showed protective effects at a dosage of 40 mg/kg, significantly improving survival rates and liver function markers .

- Inflammation Model : Another study assessed the compound's effects on inflammatory responses in vitro using human cell lines. The results indicated a marked decrease in inflammatory cytokine production when treated with the compound compared to controls .

Q & A

Q. What are the common synthetic methodologies for preparing 4-tert-butyl-N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-oxopyrrolidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrazole ring via condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions .

- Step 2 : Introduction of the tert-butyl group through alkylation or nucleophilic substitution, often using tert-butyl halides or tert-butanol in polar aprotic solvents (e.g., DMF) .

- Step 3 : Coupling the pyrrolidinone moiety via carboxamide bond formation, employing coupling agents like EDCI or HOBt in dichloromethane or THF . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Provides definitive confirmation of the 3D structure, bond angles, and stereochemistry (e.g., as demonstrated for structurally similar pyrazole-pyrrolidinone hybrids) .

- NMR spectroscopy : H and C NMR are used to confirm proton environments and carbon connectivity, with key signals including the tert-butyl singlet (~1.3 ppm) and pyrrolidinone carbonyl (~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In vitro cytotoxicity : Assess using MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

- Enzyme inhibition studies : Target kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity measurement for kinase inhibition) .

- Antimicrobial screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading. For example, optimizing coupling reactions by varying EDCI concentration (0.5–2.0 eq.) and reaction time (12–48 hrs) .

- In situ monitoring : Use techniques like FTIR or HPLC to track reaction progress and identify intermediates or side products .

- Solvent selection : Computational solvent screening (e.g., COSMO-RS) minimizes side reactions; DMF or acetonitrile often enhance carboxamide coupling efficiency .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases), focusing on hydrogen bonding with the pyrrolidinone carbonyl and hydrophobic interactions with the tert-butyl group .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to validate docking results .

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to guide analog design .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Bioisosteric replacement : Substitute the phenyl group with pyridyl or thiophene to improve solubility while retaining aromatic stacking interactions .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) at the hydroxy group to enhance membrane permeability .

- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the pyrazole ring) .

Q. What advanced analytical techniques resolve contradictions in spectral or bioactivity data?

- 2D NMR (HSQC, HMBC) : Clarify ambiguous proton-carbon correlations, particularly in crowded regions of the spectrum (e.g., overlapping pyrazole and phenyl signals) .

- LC-MS/MS : Detect and quantify trace impurities (e.g., de-tert-butyl byproducts) that may skew bioactivity results .

- Crystallographic refinement : Resolve disorder in the tert-butyl group using SHELXL with anisotropic displacement parameters .

Q. How does the compound’s three-dimensional conformation influence its biological activity?

- Conformational analysis : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate energy-minimized structures. The pyrrolidinone ring’s envelope conformation may sterically hinder binding to flat active sites .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the carbonyl group) using software like PHASE .

- Chirality effects : Synthesize enantiomers via chiral HPLC and compare activity to determine stereochemical requirements .

Methodological Notes

- Data contradiction resolution : Cross-validate conflicting results (e.g., variable IC values) using orthogonal assays (e.g., SPR vs. fluorescence polarization) and statistical tools like Bland-Altman analysis .

- Safety and handling : While not commercial, follow general guidelines for carboxamides: use fume hoods for weighing, and store desiccated at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.